3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile
Overview
Description
The compound is a light yellow to orange or light tan crystalline powder . It is used to prepare arylparacyclophanes via Suzuki aryl cross-coupling of bromoparacyclophane with arylboronic acid and arylboronates .
Synthesis Analysis
The compound can be synthesized through borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be synthesized through hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in the Suzuki-Miyaura reaction, which is a type of cross-coupling reaction .Physical And Chemical Properties Analysis
The compound is a white solid . It has a molecular weight of 404.31 . It is soluble in acetone and has a melting point of 102.0 to 106.0 °C .Scientific Research Applications
1. Synthesis and Characterization
- Research conducted by Liao et al. (2022) focused on the synthesis and characterization of compounds related to 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile, utilizing methods such as FT-IR, NMR, and MS spectroscopies, along with X-ray diffraction. Density Functional Theory (DFT) was employed to calculate the molecular structure, ensuring consistency with X-ray diffraction results (Liao, Liu, Wang, & Zhou, 2022).
2. Crystal Structure and Vibrational Properties
- A study by Wu et al. (2021) synthesized derivatives of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile and conducted extensive spectroscopy and X-ray diffraction analyses. The research included DFT and TD-DFT calculations to analyze the molecular structure, electrostatic potential, and vibrational properties of the compounds (Wu, Chen, Chen, & Zhou, 2021).
3. Organic Intermediate in Synthesis
- Yang et al. (2021) described the use of a similar compound as an organic intermediate, highlighting its utility in nucleophilic substitution reactions. The research combined spectroscopic methods, single-crystal X-ray diffraction, and DFT to study the molecular structure and electronic properties (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).
4. Use in Boronate Ester Fluorescence Probes
- Lampard et al. (2018) explored the synthesis of boronate ester fluorescence probes, including derivatives of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile, for detecting hydrogen peroxide. This demonstrates the compound's potential in developing sensitive and selective chemical sensors (Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James, 2018).
5. Role in Medicinal Chemistry
- Bharathi and Santhi (2020) synthesized pyrazole derivatives related to 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile and evaluated their anti-inflammatory activities. Molecular docking studies were performed to understand their interaction with human peroxiredoxin 5 and tyrosine kinase receptor, highlighting the compound's relevance in drug discovery (Bharathi & Santhi, 2020).
Safety And Hazards
properties
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BN3O2/c1-15(2)16(3,4)22-17(21-15)13-10-19-20(11-13)14-7-5-6-12(8-14)9-18/h5-8,10-11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMKAYJGHHCBBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CC=CC(=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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